An In-depth Technical Guide to 4-Ethylbenzyl alcohol (CAS: 768-59-2)
An In-depth Technical Guide to 4-Ethylbenzyl alcohol (CAS: 768-59-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Ethylbenzyl alcohol, a key aromatic alcohol intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and essential safety information.
Physicochemical Properties
4-Ethylbenzyl alcohol is an aromatic alcohol characterized by a benzene (B151609) ring substituted with an ethyl group and a hydroxymethyl group at the para position.[1] It typically appears as a colorless to pale yellow liquid.[1][2][3]
Table 1: Physicochemical Data for 4-Ethylbenzyl alcohol
| Property | Value | Source(s) |
| CAS Number | 768-59-2 | [1][4][5] |
| Molecular Formula | C₉H₁₂O | [1][4][5] |
| Molecular Weight | 136.19 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][2][3][7] |
| Boiling Point | 115-117 °C @ 9 mm Hg | [3][5][8] |
| 241.84 °C @ 760 mm Hg (estimated) | [4] | |
| Melting Point | 85-86.5 °C | [3][5][8] |
| Density | 1.028 g/mL at 25 °C | [3][5][8] |
| 0.994 to 0.998 g/mL at 20 °C | [4] | |
| Refractive Index (n²⁰/D) | 1.5260 to 1.5300 | [4][5][8] |
| Flash Point | 220 °F (104.44 °C) | [4][5][8] |
| pKa | 14.48 ± 0.10 (Predicted) | [3][5] |
| LogP | 2.270 | [5] |
| IUPAC Name | (4-ethylphenyl)methanol | [7][9] |
| SMILES | CCC1=CC=C(C=C1)CO | [1][7][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Ethylbenzyl alcohol.
Table 2: ¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) | Source |
| Aromatic H (d) | 7.190 | [10] |
| Aromatic H (d) | 7.134 | [10] |
| -CH₂OH (s) | 4.500 | [10] |
| -CH₂-CH₃ (q) | 2.608 | [10] |
| -CH₂-CH₃ (t) | 1.204 | [10] |
| Solvent: CDCl₃, Frequency: 399.65 MHz[10] |
Additional spectroscopic data including IR and Mass Spectrometry are available through various chemical suppliers and databases.[9][10]
Synthesis and Experimental Protocols
4-Ethylbenzyl alcohol can be synthesized through the reduction of 4-ethylbenzaldehyde (B1584596). This common laboratory procedure utilizes a mild reducing agent like sodium borohydride (B1222165). A similar general procedure is reported for the synthesis of related benzyl (B1604629) alcohols.[11]
Objective: To synthesize 4-Ethylbenzyl alcohol from 4-ethylbenzaldehyde.
Materials:
-
4-ethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 times).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Ethylbenzyl alcohol.
-
Analysis: The final product can be further purified by column chromatography if necessary and characterized by NMR and GC-MS to confirm its identity and purity.[7][12]
Caption: General workflow for the synthesis of 4-Ethylbenzyl alcohol.
Applications in Research and Drug Development
4-Ethylbenzyl alcohol serves as a versatile building block in organic synthesis.[3][5][12] Its primary hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, making it a valuable intermediate for constructing more complex molecules.
-
Chemical Synthesis: It is widely used in chemical synthesis studies as a starting material or intermediate.[3][5][12]
-
Fragrance and Cosmetics: Like many benzyl alcohol derivatives, it finds use in the fragrance and cosmetics industry.[1][2]
-
Drug Development Intermediate: While direct applications in drug molecules are not prominent, its structure is analogous to other key linkers and building blocks. For example, the related 4-aminobenzyl alcohol is a critical self-immolative linker in antibody-drug conjugates (ADCs).[13] The chemical reactivity of 4-Ethylbenzyl alcohol makes it a suitable candidate for incorporation into various molecular scaffolds during the drug discovery process. Benzyl alcohol itself is a widely used excipient in pharmaceutical formulations, acting as a solvent and a bacteriostatic preservative in injectable medications.[14][15]
Caption: Role of 4-Ethylbenzyl alcohol as a versatile chemical intermediate.
Analytical Methods
The purity and identity of 4-Ethylbenzyl alcohol are typically assessed using standard analytical techniques. Commercial suppliers often specify purity of >98% determined by Gas Chromatography (GC).[7][12][16] High-Performance Liquid Chromatography (HPLC) methods are also applicable for analysis and purification.[17]
Caption: Standard analytical workflow for 4-Ethylbenzyl alcohol.
Safety and Handling
4-Ethylbenzyl alcohol is classified as an irritant. It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation | [5][9] |
| H319 | Causes serious eye irritation | [5][9] | |
| Precautionary | P264 | Wash skin thoroughly after handling. | [5] |
| P280 | Wear protective gloves/eye protection/face protection. | [5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Toxicity:
-
Oral LD50 (Rat): 3,900 mg/kg (for the related compound 4-Methylbenzyl alcohol, indicating low acute oral toxicity).[18][19]
Storage: Store in a cool, dry, well-ventilated place, sealed in a dry environment at room temperature, and away from open flames or high temperatures.[2][5][6]
References
- 1. CAS 768-59-2: 4-Ethylbenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 4-ETHYLBENZYL ALCOHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-ethyl benzyl alcohol, 768-59-2 [thegoodscentscompany.com]
- 5. 4-ETHYLBENZYL ALCOHOL | 768-59-2 [chemicalbook.com]
- 6. 4-Ethylbenzyl alcohol | 768-59-2 | FE71110 | Biosynth [biosynth.com]
- 7. 4-Ethylbenzyl alcohol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-ETHYLBENZYL ALCOHOL(768-59-2) 1H NMR [m.chemicalbook.com]
- 11. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 16. labproinc.com [labproinc.com]
- 17. 4-Ethylbenzyl alcohol | SIELC Technologies [sielc.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
